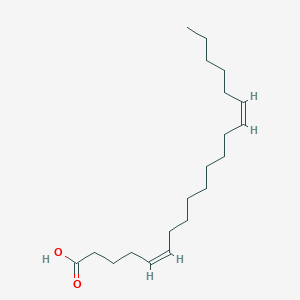

5(z), 14(z)-Eicosadienoic acid

描述

5(z), 14(z)-Eicosadienoic acid is a polyunsaturated fatty acid with the molecular formula C20H34O2. It is characterized by the presence of two double bonds located at the 5th and 14th positions in the carbon chain, both in the Z (cis) configuration. This compound is part of the eicosanoid family, which plays a crucial role in various biological processes, including inflammation and immunity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5(z), 14(z)-Eicosadienoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as marine organisms or the chemical synthesis from simpler organic compounds. The extraction process usually includes steps like solvent extraction, purification, and distillation to isolate the desired fatty acid.

化学反应分析

Types of Reactions: 5(z), 14(z)-Eicosadienoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen to the double bonds, forming epoxides or hydroperoxides.

Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

Substitution: Halogenation reactions can occur where halogens like chlorine or bromine replace hydrogen atoms at the double bond positions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.

Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: Epoxides or hydroperoxides.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids.

科学研究应用

5(z), 14(z)-Eicosadienoic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex eicosanoids and other bioactive molecules.

Biology: Studies have shown its role in cell signaling pathways, particularly those involved in inflammation and immune responses.

Medicine: Research is ongoing to explore its potential therapeutic effects in treating inflammatory diseases and metabolic disorders.

Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.

作用机制

The mechanism of action of 5(z), 14(z)-Eicosadienoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the metabolism of eicosanoids.

Pathways: It modulates the production of pro-inflammatory and anti-inflammatory mediators, thereby influencing inflammatory responses and immune functions.

相似化合物的比较

5(z), 8(z), 11(z), 14(z)-Eicosatetraenoic acid: Another polyunsaturated fatty acid with four double bonds.

5(z), 8(z), 11(z)-Eicosatrienoic acid: A fatty acid with three double bonds.

Uniqueness: 5(z), 14(z)-Eicosadienoic acid is unique due to its specific double bond positions, which confer distinct biological activities and chemical reactivity compared to other eicosanoids. Its ability to modulate inflammation and immune responses makes it a compound of significant interest in both research and therapeutic applications.

生物活性

5(z), 14(z)-Eicosadienoic acid, a polyunsaturated fatty acid with the molecular formula C20H34O2, is characterized by its unique double bond configurations at the 5th and 14th positions in the carbon chain. This compound is part of the eicosanoid family and plays a significant role in various biological processes, particularly in inflammation and immune responses.

This compound is notable for its ability to interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial for eicosanoid metabolism. Its mechanism of action involves modulation of pro-inflammatory and anti-inflammatory mediators, influencing inflammatory responses and immune functions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which further contribute to its biological activity .

Inflammatory Response Modulation

Research indicates that this compound can modulate the inflammatory response. A study on murine RAW264.7 macrophages demonstrated that this fatty acid was rapidly taken up and metabolized to sciadonic acid (SCA). The incorporation of eicosadienoic acid into macrophage lipids increased the proportions of linoleic acid (LA), dihomo-γ-linolenic acid (DGLA), and arachidonic acid (AA), while decreasing total monounsaturated fatty acids. Notably, when exposed to lipopolysaccharide (LPS), this compound reduced nitric oxide (NO) production while increasing prostaglandin E(2) (PGE(2)) levels, suggesting a nuanced role in inflammation .

Antioxidant Properties

The compound has also been linked to antioxidant activities. It has been shown to enhance the expression of phase II detoxification enzymes, which are involved in cellular defense against oxidative stress. This property is particularly relevant in protecting retinal cells from damage under oxidative conditions .

Case Studies

Several studies have explored the biological implications of this compound:

- Cell Protection Against Oxidative Stress : In a study focused on human retinal pigment epithelium cells, treatment with this fatty acid promoted cell survival under oxidative stress conditions. The research highlighted its potential as a therapeutic agent for conditions like age-related macular degeneration (AMD) .

- Modulation of Macrophage Activity : Another study showed that the fatty acid altered macrophage responsiveness to inflammatory stimuli, indicating its potential use in managing inflammatory diseases. The differential modulation of NO and PGE(2) production points to its complex role in immune regulation .

Comparative Analysis

To better understand its unique properties, a comparison with other similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5(z), 8(z), 11(z), 14(z)-Eicosatetraenoic acid | Four double bonds across the chain | Stronger anti-inflammatory effects |

| 5(z), 8(z), 11(z)-Eicosatrienoic acid | Three double bonds | Modulates inflammation but less potent than Eicosadienoic acid |

| This compound | Two double bonds at specific positions | Unique modulation of inflammatory pathways |

属性

IUPAC Name |

(5Z,14Z)-icosa-5,14-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,15-16H,2-5,8-14,17-19H2,1H3,(H,21,22)/b7-6-,16-15- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYAEYLYGOTGGC-OYAITDOQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCC=CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCCCCC/C=C\CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。